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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B13386213 Get Quote

Disclaimer: As of December 2025, detailed scientific literature specifically elucidating the

therapeutic targets and mechanism of action of Rediocide C is limited. Rediocide C is a

known diterpenoid isolated from the plant Trigonostemon reidioides[1]. This plant is a rich

source of various daphnane-type diterpenoids, which are known to possess a range of

biological activities, including anti-cancer and anti-HIV properties[2][3].

Given the scarcity of data on Rediocide C, this guide will focus on the well-characterized

therapeutic targets of its close structural analog, Rediocide A, also isolated from Trigonostemon

reidioides. The information presented here for Rediocide A can serve as a valuable proxy for

understanding the potential therapeutic avenues of Rediocide C and other related daphnane

diterpenoids.

Core Therapeutic Target of Rediocide A: The CD155-
TIGIT Immune Checkpoint Axis
The primary therapeutic target of Rediocide A identified in the literature is the Poliovirus

Receptor (PVR), also known as CD155. Rediocide A functions as an immune checkpoint

inhibitor by downregulating the expression of CD155 on the surface of cancer cells[4][5].

CD155 is a key ligand for multiple receptors on Natural Killer (NK) cells and T cells, playing a

dual role in immune regulation. It can bind to the activating receptor CD226 (DNAM-1) to

stimulate an anti-tumor immune response. However, in the tumor microenvironment, CD155 is

often overexpressed and primarily engages with the inhibitory receptors TIGIT and CD96,
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leading to the suppression of NK cell and T cell activity and allowing the tumor to evade

immune surveillance.

By downregulating CD155 on tumor cells, Rediocide A disrupts the inhibitory signaling

mediated through TIGIT, thereby restoring the anti-tumor functions of NK cells. This mechanism

of action positions Rediocide A as a promising candidate for cancer immunotherapy, particularly

for non-small cell lung cancer (NSCLC).

Signaling Pathway of Rediocide A in Overcoming Tumor
Immuno-resistance
The following diagram illustrates the proposed signaling pathway through which Rediocide A

enhances the anti-tumor activity of NK cells.
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Figure 1: Rediocide A signaling pathway in NK cells.
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Quantitative Data on the Bioactivity of Rediocide A
The following tables summarize the key quantitative data from studies on Rediocide A.

Cell Line Treatment
Concentrati
on

Effect
Fold
Change / %
Change

Reference

A549

(NSCLC)
Rediocide A 100 nM

Increased NK

cell-mediated

lysis

3.58-fold

(from 21.86%

to 78.27%)

H1299

(NSCLC)
Rediocide A 100 nM

Increased NK

cell-mediated

lysis

1.26-fold

(from 59.18%

to 74.78%)

A549 Rediocide A 100 nM

Increased

Granzyme B

level

48.01%

increase

H1299 Rediocide A 100 nM

Increased

Granzyme B

level

53.26%

increase

A549 Rediocide A 100 nM
Increased

IFN-γ level

3.23-fold

increase

H1299 Rediocide A 100 nM
Increased

IFN-γ level

6.77-fold

increase

A549 Rediocide A 100 nM

Downregulate

d CD155

expression

14.41%

decrease

H1299 Rediocide A 100 nM

Downregulate

d CD155

expression

11.66%

decrease

Experimental Protocols
Cell Culture and Reagents
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Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, and the

human NK cell line NK-92 were used.

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal

bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2

incubator.

Rediocide A: Rediocide A was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock

solution.

NK Cell-Mediated Cytotoxicity Assay
Target Cell Preparation: A549 and H1299 cells were seeded in 96-well plates.

Co-culture: NK-92 cells were added to the wells with the target cells at an effector-to-target

(E:T) ratio of 10:1.

Treatment: Rediocide A was added to the co-culture at final concentrations of 10 nM and 100

nM. A vehicle control with 0.1% DMSO was also included.

Incubation: The plates were incubated for 24 hours.

Cytotoxicity Measurement: Cell viability was assessed using a biophotonic cytotoxicity assay

or an impedance-based assay. The percentage of lysis was calculated.

Flow Cytometry for CD155 Expression
Cell Treatment: A549 and H1299 cells were treated with 100 nM Rediocide A for 24 hours.

Staining: Cells were harvested and stained with a phycoerythrin (PE)-conjugated anti-human

CD155 antibody.

Analysis: The expression of CD155 was analyzed using a flow cytometer.

Measurement of Granzyme B and IFN-γ
Co-culture Supernatant Collection: Supernatants from the co-culture of NK cells and tumor

cells treated with Rediocide A were collected.
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ELISA: The concentration of IFN-γ in the supernatants was measured using an enzyme-

linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Intracellular Staining: For Granzyme B, cells were fixed, permeabilized, and stained with an

anti-Granzyme B antibody for flow cytometric analysis.

Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of Rediocide A

on NK cell-mediated cytotoxicity.
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Figure 2: Experimental workflow for Rediocide A studies.

Other Potential Therapeutic Targets of Daphnane
Diterpenoids
While the primary focus of recent research on Rediocide A has been on its immunomodulatory

effects, other daphnane-type diterpenoids have been reported to have various biological

activities, suggesting a broader range of potential therapeutic targets. These include:

Protein Kinase C (PKC): Some daphnane esters are known to activate PKC, which could

have implications for various cellular processes, including cell proliferation and apoptosis.

Rediocide A has been shown to induce G-protein-coupled receptor desensitization through

the activation of conventional PKC.

Anti-HIV Activity: Several daphnane-type diterpenoids have demonstrated potent anti-HIV

activity, suggesting they may target viral entry or replication processes.

Cytotoxic Effects: Many daphnane diterpenoids exhibit cytotoxic activity against various

cancer cell lines, indicating they may interfere with fundamental cellular processes required

for cancer cell survival and proliferation.

Further research is warranted to explore these and other potential therapeutic targets for

Rediocide C and its related compounds. The detailed investigation of Rediocide A provides a

strong foundation and a clear path for future studies on this promising class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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